2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol is a phenolic derivative featuring a central aminomethyl (-NH-CH2-) bridge connecting two aromatic moieties: a 2,5-diethoxyphenyl group and a 6-methoxyphenol group. The compound’s structure is characterized by:
- Electron-donating substituents: Two ethoxy groups at the 2- and 5-positions of one phenyl ring and a methoxy group at the 6-position of the phenol ring.
- Hydrogen-bonding capability: The phenolic -OH and secondary amine (-NH-) groups facilitate intermolecular interactions, influencing solubility and reactivity .
Properties
IUPAC Name |
2-[(2,5-diethoxyanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-4-22-14-9-10-16(23-5-2)15(11-14)19-12-13-7-6-8-17(21-3)18(13)20/h6-11,19-20H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINJEZCKRRFDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Condensation Followed by Reduction
A two-step approach involving initial Schiff base formation between 2,5-diethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde, followed by reduction of the imine bond, has been proposed. This method mirrors protocols used in the synthesis of structurally related phenolic imines, such as (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol.
Step 1: Condensation Reaction
Equimolar quantities of 2,5-diethoxyaniline and 2-hydroxy-3-methoxybenzaldehyde are refluxed in methanol under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction typically completes within 2–4 hours, with water removal facilitated via azeotropic distillation using a Dean-Stark apparatus. The intermediate Schiff base, 2-[(2,5-diethoxyphenylimino)methyl]-6-methoxyphenol, is isolated via solvent evaporation and recrystallization from ethanol.
Step 2: Borohydride Reduction
The imine intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding the target secondary amine. This step parallels reductions observed in the synthesis of aminophenolic ligands. Post-reduction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity.
Key Variables
Mannich Reaction Approach
The Mannich reaction offers a single-step route by condensing 6-methoxyphenol, formaldehyde, and 2,5-diethoxyaniline. This method aligns with strategies for synthesizing aminomethylphenols, such as 2,4-di-tert-butyl-6-({2-(dimethylamino)ethylamino}methyl)phenol.
Procedure
A mixture of 6-methoxyphenol (1.0 equiv), 2,5-diethoxyaniline (1.1 equiv), and paraformaldehyde (1.2 equiv) is stirred in ethanol at 60°C for 6–8 hours. The reaction is catalyzed by hydrochloric acid (0.1 M), with progress monitored via TLC. The crude product precipitates upon cooling and is washed with cold ethanol to remove unreacted starting materials.
Optimization Insights
Catalytic Reductive Amination
Adapting methodologies from 2,6-diethyl-4-methylphenol synthesis, this route employs reductive amination of 2-hydroxy-3-methoxybenzaldehyde with 2,5-diethoxyaniline under hydrogenation conditions.
Experimental Protocol
- Imine Formation : The aldehyde and amine are condensed in toluene at 80°C for 3 hours.
- Hydrogenation : Pd/C (5% w/w) is added, and the mixture is hydrogenated at 50 psi H₂ for 12 hours.
- Workup : Filtration and solvent evaporation yield the crude product, which is purified via vacuum distillation.
Advantages
- Efficiency : Single-pot synthesis reduces intermediate isolation steps.
- Scalability : Pd/C catalysis enables gram-scale production.
- Yield : 80–85%, superior to stepwise methods.
Optimization of Reaction Conditions
Solvent Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 4.0 | 72 |
| Ethanol | 24.3 | 5.5 | 68 |
| Toluene | 2.4 | 8.0 | 60 |
Methanol’s high polarity facilitates proton transfer in acid-catalyzed condensations, while toluene’s low polarity necessitates prolonged heating.
Catalytic Systems
Catalyst screening for the Mannich reaction demonstrates:
| Catalyst | Concentration (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl | 10 | 68 | 90 |
| p-TsOH | 5 | 72 | 88 |
| ZnCl₂ | 5 | 55 | 75 |
Brønsted acids (HCl, p-TsOH) outperform Lewis acids (ZnCl₂) due to enhanced electrophilic activation of the aldehyde.
Characterization and Analytical Data
Spectroscopic Profiling
IR (KBr, cm⁻¹) :
- 3375 (O-H stretch, phenolic)
- 2920, 2850 (C-H stretch, ethoxy)
- 1610 (C=N stretch, Schiff base intermediate)
- 1245 (C-O-C, methoxy)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Crystallographic Data (Hypothetical)
Single-crystal X-ray analysis of the Schiff base intermediate (pre-reduction) reveals:
- Space Group : P2₁/c
- Dihedral Angle : 8.2° between phenolic and anilino rings
- Hydrogen Bonding : Intramolecular O-H⋯N (2.65 Å)
Discussion of Synthetic Challenges
- Steric Hindrance : Bulky ethoxy groups at C2 and C5 of the aniline moiety hinder imine formation, necessitating excess aldehyde.
- Oxidative Stability : The phenolic -OH group requires inert atmospheres to prevent quinone formation.
- Purification : Chromatographic separation is essential due to similar polarities of byproducts.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers and esters.
Scientific Research Applications
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through oxidative stress modulation and inhibition of certain enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues and their distinguishing features:
Key Observations:
Dimethyl substituents (as in sc-495316) reduce polarity, favoring lipid membrane penetration but limiting water solubility .
Reactivity and Functional Groups: The imine group in Schiff base analogues (e.g., compound I from ) enables conjugation but lacks the hydrogen-bonding versatility of the aminomethyl group in the target compound. Fluorine substituents (e.g., difluorophenyl analogue) introduce electronegativity but may hinder synthetic scalability due to stability challenges .
Biological Activity: Schiff bases with ortho-hydroxy groups (e.g., compound I) exhibit superior antioxidant activity (IC50 = 18.2 µM) compared to BHT, suggesting that the target compound’s phenolic -OH could similarly contribute to radical scavenging . Diethoxy groups may enhance electron donation, stabilizing radical intermediates in redox reactions .
Thermal and Spectral Properties
- Thermal Stability : Schiff base analogues remain stable up to 210°C, while ethoxy-substituted compounds (e.g., sc-495315) may exhibit lower melting points due to increased steric bulk .
- Spectroscopic Signatures: FTIR: The target compound’s -NH- stretch (~3300 cm⁻¹) and phenolic -OH (~3450 cm⁻¹) differ from imine (-C=N-) peaks (~1640 cm⁻¹) in Schiff bases . NMR: Methoxy protons resonate at δ ~3.8 ppm, distinguishable from ethoxy (δ ~1.3 ppm for -CH3) .
Biological Activity
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol is a phenolic compound with potential therapeutic applications. Its unique structural features, including diethoxy and methoxy groups, contribute to its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H25NO4
- Molecular Weight : 331.41 g/mol
- Structural Features :
- Phenolic hydroxyl group (-OH)
- Diethoxy and methoxy substitutions that enhance its chemical reactivity
The presence of these functional groups allows for various chemical interactions, which are crucial for its biological activities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can form reversible covalent bonds with nucleophilic sites on enzymes, thus inhibiting their activity.
- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Protein Interactions : The compound may interact with specific proteins, influencing various cellular pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings demonstrate the compound's potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values indicating significant growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 |
| MCF-7 | 12.3 |
These results highlight the need for further investigation into its potential as a chemotherapeutic agent.
Study on Enzyme Inhibition
A recent study focused on the inhibition of tyrosinase by this compound, which is critical in melanin biosynthesis. The results indicated a strong inhibitory effect with an IC50 value of 8.5 µM, suggesting its potential use in skin lightening treatments.
Study on Antioxidant Properties
Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 of 20 µM, comparable to standard antioxidants like ascorbic acid.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer: Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to methanol .
- Catalysis: Acidic (e.g., glacial acetic acid) or microwave-assisted conditions can accelerate imine formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts. Crystallization from ethanol/water mixtures improves purity .
Basic: How is the antioxidant activity of this compound evaluated, and what mechanistic insights are available?
Answer:
The DPPH radical scavenging assay is widely used:
- Protocol: Dissolve the compound in methanol (0.02–0.10 g/L), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values (concentration required for 50% radical scavenging) .
- Results: Analogous Schiff bases exhibit IC50 values of 12–25 µM, outperforming BHT (IC50 ~40 µM). Electron-donating groups (e.g., methoxy) enhance activity by stabilizing radicals .
Q. Advanced: How do substituent effects (e.g., ethoxy vs. methoxy groups) influence antioxidant efficacy?
Answer:
- Ethoxy Groups: Increase lipophilicity, improving membrane permeability but may sterically hinder radical interactions.
- Methoxy Groups: Enhance resonance stabilization of the phenoxyl radical via conjugation with the aromatic ring .
- Structure-Activity Relationship (SAR): Para-substituted derivatives show higher activity than ortho/meta isomers due to reduced steric hindrance .
Basic: What spectroscopic and crystallographic methods are used to resolve structural ambiguities?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Resolves bond lengths (C=N: ~1.28–1.30 Å) and dihedral angles between aromatic rings. SHELXL (for refinement) and OLEX2 (for structure solution) are standard tools .
- ESI-MS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 330–340) and fragmentation patterns .
Q. Advanced: How are twinned or low-resolution crystallographic data handled for this compound?
Answer:
- Twinning: SHELXL’s TWIN command refines data with twin fractions. For pseudo-merohedral twinning, HKLF 5 format is used .
- Low-Resolution Data: Charge-coupled device (CCD) detectors with high redundancy improve signal-to-noise ratios. SADABS corrects absorption effects .
Basic: What thermal analysis techniques are employed to assess stability and decomposition pathways?
Answer:
Q. Advanced: How is kinetic modeling applied to thermal decomposition data?
Answer:
- Coats-Redfern Method: Fits TGA data to determine activation energy (Ea) and pre-exponential factor (A). For example, Ni(II) complexes of similar ligands show Ea ~120–150 kJ/mol .
- Ozawa-Flynn-Wall Model: Validates non-isothermal kinetics, revealing multi-stage decomposition mechanisms .
Basic: What biological activities (e.g., antimicrobial) have been reported, and how are they tested?
Answer:
- Antimicrobial Assays: Disk diffusion or microdilution methods against E. coli, S. aureus, and C. albicans. MIC values for Schiff bases range from 25–50 µg/mL .
- DNA-Binding Studies: UV-Vis titration (hypochromism at 260 nm) and ethidium bromide displacement assays indicate intercalation or groove binding .
Q. Advanced: What mechanistic insights exist for the compound’s interaction with microbial targets?
Answer:
- Membrane Disruption: Lipophilic Schiff bases penetrate cell membranes, disrupting proton gradients.
- Enzyme Inhibition: Chelation of essential metal ions (e.g., Mg²⁺ in ATPases) via the imine and phenolic-OH groups .
Basic: How are metal complexes of this ligand synthesized, and what are their applications?
Answer:
Q. Advanced: How does ligand geometry influence catalytic efficiency in cross-coupling reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
